Benzene, 1-bromo-3-(octylthio)-

Overview

Description

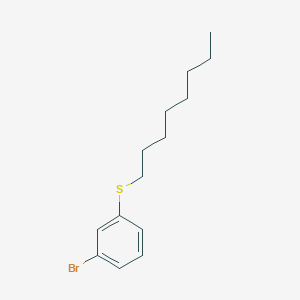

“Benzene, 1-bromo-3-(octylthio)-” is a chemical compound with the molecular formula C14H21BrS . It’s a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of “Benzene, 1-bromo-3-(octylthio)-” would consist of a benzene ring with a bromo group (Br) and an octylthio group (C8H17S) attached. The exact positions of these groups on the benzene ring would be determined by the specific synthesis process .Chemical Reactions Analysis

Benzene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The presence of the bromo and octylthio groups on the benzene ring could influence the reactivity of the compound and the types of reactions it can undergo.Scientific Research Applications

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), while not directly "Benzene, 1-bromo-3-(octylthio)-," offer insight into the structural and supramolecular utility of benzene derivatives. BTAs have garnered attention across various scientific fields due to their simplicity, accessibility, and the detailed understanding of their supramolecular self-assembly behavior. These properties enable the utilization of BTAs in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding, and their multivalent nature underscore their potential in creating advanced materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).

Environmental Monitoring and Health Safety

Benzene's recognized toxicity necessitates its monitoring to prevent health damages, especially in occupational settings. The determination of S-phenylmercapturic acid in urine through chromatography and mass spectrometry has been reviewed as a method for biomonitoring benzene exposure. This approach underscores the relevance of sensitive analytical techniques in assessing exposure levels and ensuring workplace safety (Gonçalves et al., 2017).

Understanding Carcinogenic Mechanisms

The carcinogenic potential of benzene, particularly in relation to hematotoxicity and leukemia, has been a significant area of investigation. Research into the primary benzene metabolites phenol, catechol, and hydroquinone has provided insights into the complex processes leading from cytotoxicity to carcinogenicity. These studies contribute to a deeper understanding of the molecular and cellular mechanisms underlying benzene's impact on human health, suggesting a multifaceted model of carcinogenicity involving gene mutations, oncogene activation, and immune system interactions (Atkinson, 2009).

Efforts in Bioremediation

The environmental persistence and toxicity of benzene highlight the importance of effective cleanup strategies. Bioremediation, leveraging the natural metabolic processes of microorganisms to degrade pollutants, presents an eco-friendly and economical solution. Research into microbial degradation of benzene in contaminated soils offers promising avenues for mitigating environmental pollution, emphasizing the role of naturally occurring benzene-degrading microbial communities in restoring ecosystems (Patel & Goti, 2022).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-bromo-3-octylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrS/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQZBXOAFYUCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50752143 | |

| Record name | 1-Bromo-3-(octylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50752143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89165-41-3 | |

| Record name | 1-Bromo-3-(octylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50752143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)

![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)

![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)

![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)